molecular formula C18H20N2O3 B6539510 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide CAS No. 1060284-93-6

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide

Cat. No. B6539510
CAS RN: 1060284-93-6
M. Wt: 312.4 g/mol
InChI Key: UBMISIGMRXXOBT-UHFFFAOYSA-N
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Description

The compound “2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide” is a member of the class of compounds known as phenylacetamides, which are amide derivatives of phenylacetic acids . It is functionally related to a p-anisidine and a paracetamol . The acetamido group is twisted out of the plane of the aromatic ring in order to form an N-H⋯O hydrogen bond to the acetamido group of an adjacent molecule, generating a helical chain .


Molecular Structure Analysis

The acetamido group in the compound is twisted out of the plane of the aromatic ring in order to form an N-H⋯O hydrogen bond to the acetamido group of an adjacent molecule, generating a helical chain .


Physical And Chemical Properties Analysis

The molecular formula of the compound is C9H11NO2 . The molecular weight is 165.19 g/mol . The compound has a total of 1 hydrogen bond donor and 2 hydrogen bond acceptors . It also has 3 rotatable bonds .

Scientific Research Applications

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide has been used in a variety of scientific research applications, including the study of protein-ligand interactions, receptor-ligand interactions, and enzyme-substrate interactions. It has been used to study the binding of various proteins and receptors in the body, including those involved in the regulation of gene expression. Additionally, this compound has been used in the study of drug-receptor interactions, as well as the study of enzyme-substrate interactions.

Mechanism of Action

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide binds to specific proteins and receptors in the body, including those involved in the regulation of gene expression. The compound binds to these proteins and receptors by forming a complex with them, which can then be used to study the interactions between the proteins and receptors. Additionally, this compound can be used to study the binding of other compounds to these proteins and receptors, which can be used to determine the effectiveness of potential drugs.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. The compound has been shown to affect the activity of enzymes and other proteins involved in the regulation of gene expression. Additionally, this compound has been found to interact with various receptors in the body, including those involved in the regulation of blood pressure, heart rate, and respiration. Furthermore, the compound has been found to have an effect on the immune system, as well as the central nervous system.

Advantages and Limitations for Lab Experiments

The use of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and can be used to study a variety of proteins and receptors in the body. Additionally, this compound can be used to study the binding of other compounds to these proteins and receptors, which can be used to determine the effectiveness of potential drugs. However, this compound is not without its limitations. The compound is not as selective as some other compounds, and may bind to proteins and receptors that are not the target of the experiment. Additionally, the compound is not very stable, and may degrade over time.

Future Directions

The use of 2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide in scientific research applications is likely to continue to grow in the future. The compound has already been used to study a variety of proteins and receptors in the body, and has been found to have a variety of biochemical and physiological effects. Additionally, this compound can be used to study the binding of other compounds to these proteins and receptors, which can be used to determine the effectiveness of potential drugs. Additionally, the compound can be used in the study of enzyme-substrate interactions, and may be useful in the development of novel drugs. Finally, this compound may be useful in the study of protein-ligand interactions, as well as receptor-ligand interactions, which could be used to develop new therapeutic treatments.

Synthesis Methods

2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide can be synthesized from a variety of methods, including the reaction of p-methoxybenzaldehyde and acetamide in the presence of a base such as sodium hydroxide. This reaction yields the desired product, this compound, in a relatively short time. Other methods of synthesis include the reaction of 4-methoxyphenylacetic acid and methyl acetamide, as well as the reaction of p-methoxybenzaldehyde and acetamide in the presence of a base such as potassium hydroxide.

Safety and Hazards

The compound “2-{4-[2-(4-methoxyphenyl)acetamido]phenyl}-N-methylacetamide” may cause serious eye irritation and may cause respiratory irritation .

properties

IUPAC Name

2-[4-[[2-(4-methoxyphenyl)acetyl]amino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-19-17(21)11-13-3-7-15(8-4-13)20-18(22)12-14-5-9-16(23-2)10-6-14/h3-10H,11-12H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMISIGMRXXOBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CC1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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